![molecular formula C18H14Br2N4S2 B2670580 1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine CAS No. 863000-93-5](/img/structure/B2670580.png)
1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine”, there are related compounds that have been synthesized. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Scientific Research Applications
Antibacterial and Antifungal Applications
1,4-Bis(4-bromobenzo[d]thiazol-2-yl)piperazine and its derivatives have been explored for their potential antibacterial and antifungal activities. Piperazine derivatives have shown significant antimicrobial properties against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus species. These compounds' effectiveness highlights their potential as candidates for developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Suryavanshi & Rathore, 2017).
Anti-inflammatory and Anticancer Activities
Research on this compound derivatives has also extended into evaluating their anti-inflammatory and anticancer properties. Some derivatives have demonstrated promising in vitro and in vivo anti-inflammatory effects, making them potential therapeutic agents for treating inflammation-related disorders. Furthermore, studies on the anticancer activity of these compounds have revealed their effectiveness against various cancer cell lines, suggesting their potential role in cancer therapy (Ahmed, Molvi, & Khan, 2017); (Turov, 2020).
Synthesis of Photovoltaic Materials
Compounds related to this compound have been utilized as precursors in the synthesis of dyes and photovoltaic materials. The bromoderivatives of benzofused thiadiazoles, for instance, are crucial for designing effective photovoltaic materials. This application underscores the importance of these compounds in the development of renewable energy technologies (Chmovzh et al., 2022).
Electrochemical Synthesis and Oxidation Studies
Electrochemical synthesis based on the oxidation of derivatives similar to this compound has led to the creation of novel compounds with potential biological activities. These studies provide insights into the mechanisms of electrochemical oxidation and pave the way for synthesizing new therapeutic agents through electrochemical methods (Amani & Nematollahi, 2012).
properties
IUPAC Name |
4-bromo-2-[4-(4-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2N4S2/c19-11-3-1-5-13-15(11)21-17(25-13)23-7-9-24(10-8-23)18-22-16-12(20)4-2-6-14(16)26-18/h1-6H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDGZVJJHIPINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=CC=C3Br)C4=NC5=C(S4)C=CC=C5Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.